Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a benzylsulfonyl group, and a benzoate ester. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a key component of many biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
This compound interacts with its targets, MDH1 and MDH2, by competitively inhibiting them . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
By inhibiting MDH1 and MDH2, this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The inhibition of MDH1 and MDH2 can disrupt this cycle, leading to a decrease in energy production and potentially affecting other downstream metabolic processes .
Result of Action
The result of this compound’s action is the inhibition of mitochondrial respiration and hypoxia-induced HIF-1α accumulation . This could lead to a decrease in energy production in cells and potentially inhibit tumor growth .
Preparation Methods
The synthesis of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring. The benzylsulfonyl group can be introduced through a sulfonation reaction, where benzyl chloride reacts with sodium sulfite. The final step involves esterification to introduce the methyl benzoate group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include oxidized thiazole derivatives, reduced benzyl compounds, and substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate include other thiazole derivatives such as:
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: Used in the synthesis of dyes and rubber accelerators.
Sulfonylureas: A class of compounds used as oral hypoglycemic agents in the treatment of diabetes.
This compound is unique due to its combination of a thiazole ring, benzylsulfonyl group, and benzoate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMEDCXZFLKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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